![molecular formula C10H23N B1466117 Tert-butyl(2,2-dimethylbutyl)amine CAS No. 1248063-79-7](/img/structure/B1466117.png)
Tert-butyl(2,2-dimethylbutyl)amine
Overview
Description
Tert-butyl(2,2-dimethylbutyl)amine, also known as N, N-di-sec-butyl-tert-butylamine, is an organic compound with the molecular formula C10H23N. It is a colorless liquid with a typical amine-like odor .
Synthesis Analysis
Tert-butylamine can be produced commercially by direct amination of isobutylene using zeolite catalysts . In the laboratory, it can be prepared by the hydrogenolysis of 2,2-dimethylethylenimine . There are also other methods such as the HCN-MTBE process and the tertiary butanol urea method .Molecular Structure Analysis
The molecular formula of this compound is C10H23N. The molecular weight is 157.3 g/mol.Chemical Reactions Analysis
Tert-butylamine is used as an intermediate in the preparation of the sulfenamides such as N - tert -butyl-2-benzothiazylsulfenamide and N - tert -butyl-2-benzothiazylsulfenimide .Physical And Chemical Properties Analysis
Tert-butylamine is a colorless liquid with a typical amine-like odor . The molar mass is 73.139 g·mol −1 . It has a density of 0.696 g/mL . The melting point is −67.50 °C and the boiling point ranges from 43 to 47 °C . It is miscible in water .Scientific Research Applications
Asymmetric Synthesis of Amines
Tert-butyl(2,2-dimethylbutyl)amine and related compounds play a crucial role in the asymmetric synthesis of amines, serving as versatile intermediates. Notably, N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide, are utilized for the enantioselective synthesis of a broad range of amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and 1,2- and 1,3-amino alcohols. This methodology is lauded for its efficiency in generating highly enantioenriched amines, showcasing the compound's significance in organic synthesis (Ellman, Owens, & Tang, 2002).
Protection of Sulfonic Acids
In another innovative application, the safety-catch principle is employed using derivatives of 2,2-dimethylsuccinic acid, leading to the development of a novel method for the protection of sulfonic acids. This approach utilizes 2,2-dimethylbutane-1,4-diol derivatives for generating protected derivatives of taurine, indicating the compound's utility in synthesizing biologically relevant molecules (Seeberger, Griffin, Hardcastle, & Golding, 2007).
Green Chemistry Applications
Research has also focused on green chemistry approaches involving this compound. For instance, Di-tert-butyl dicarbonate (Boc) is used as a protecting agent for secondary amines in pyrazole derivatives, showcasing a green methodology toward the synthesis of anticancer compounds. This highlights the compound's relevance in facilitating eco-friendly synthetic routes in medicinal chemistry research (2020).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl(2,2-dimethylbutyl)amine is primarily used as a protecting group in the synthesis of multifunctional targets, particularly in the context of amino functions . It plays a pivotal role in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Mode of Action
The compound interacts with its targets by accommodating two protecting groups on primary amines . This interaction facilitates the synthesis, properties, and applications of products containing one or two Boc-groups . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of multifunctional targets . It plays a crucial role in the protection of amino functions, which often occur in the context of these pathways . The compound’s action results in the synthesis of products containing one or two Boc-groups, which are derived from the dual protection of amines and amides .
Pharmacokinetics
It is known that the compound is used in the synthesis of multifunctional targets, suggesting that its adme properties may be influenced by the specific context in which it is used .
Result of Action
The result of the compound’s action is the synthesis of products containing one or two Boc-groups, derived from the dual protection of amines and amides . These products play a crucial role in the synthesis of multifunctional targets .
Action Environment
The action of this compound is influenced by the specific context in which it is used. For example, the compound is typically used in the synthesis of multifunctional targets, suggesting that its action, efficacy, and stability may be influenced by the specific conditions of this process .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl(2,2-dimethylbutyl)amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have distinct biological activities. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. Toxic or adverse effects at high doses include hepatotoxicity, nephrotoxicity, and alterations in hematological parameters .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation to form metabolites. These metabolites can further participate in conjugation reactions, leading to their excretion from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can impact its biological activity and function. For example, this compound may accumulate in the liver and kidneys, where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular distribution helps elucidate its role in cellular processes .
properties
IUPAC Name |
N-tert-butyl-2,2-dimethylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-7-10(5,6)8-11-9(2,3)4/h11H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGQYBRDYYDAPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CNC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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